molecular formula C25H23N3O3S2 B15011445 N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide

Cat. No.: B15011445
M. Wt: 477.6 g/mol
InChI Key: ASQBQNMUQBTNIT-UHFFFAOYSA-N
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Description

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide is a complex organic compound that features a benzothiazole core, a nitrobenzamide group, and a tert-butylbenzylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the sulfanyl group and the nitrobenzamide moiety. The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium bromide. The reactions are usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the benzothiazole core can interact with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzyl mercaptan: Shares the tert-butylbenzylsulfanyl group but lacks the benzothiazole and nitrobenzamide moieties.

    2-(4-tert-Butylbenzyl)propionaldehyde: Contains the

Properties

Molecular Formula

C25H23N3O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-nitrobenzamide

InChI

InChI=1S/C25H23N3O3S2/c1-25(2,3)17-10-8-16(9-11-17)15-32-24-27-20-13-12-18(14-22(20)33-24)26-23(29)19-6-4-5-7-21(19)28(30)31/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

ASQBQNMUQBTNIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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